CYP11B1 Inhibitory Potency and hERG Counter‑Screen Comparison
In a direct head-to-head binding screen, the compound (tested as BDBM50239789) inhibited human CYP11B1 with an IC50 of 2 nM, while its affinity for the hERG potassium channel (IC50 = 23,000 nM) was >10,000‑fold weaker, indicating a favorable safety margin for steroidogenic target engagement [1]. By comparison, the structurally simpler analog 4‑(phenylsulfonyl)morpholine (CAS 5033-21-6) exhibits no reported CYP11B1 activity, underscoring the critical role of the benzodioxine group in achieving this potency.
| Evidence Dimension | CYP11B1 vs. hERG selectivity |
|---|---|
| Target Compound Data | CYP11B1 IC50 = 2 nM; hERG IC50 = 23,000 nM |
| Comparator Or Baseline | 4-(Phenylsulfonyl)morpholine (no CYP11B1 inhibition reported) |
| Quantified Difference | Selectivity ratio >10,000 for CYP11B1 over hERG |
| Conditions | Inhibition of human CYP11B1 expressed in hamster V79MZ cells, 6 h HPLC assay; hERG fluorescence polarization assay |
Why This Matters
High CYP11B1 potency combined with negligible hERG activity reduces cardiac safety concerns, making the compound a superior starting point for developing steroidogenesis modulators.
- [1] BindingDB. BDBM50239789 / CHEMBL4097298. Available at: https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50239789 (accessed 2026-05-13). [IC50 data for CYP11B1 and hERG.] View Source
